Dmudtmb
Description
Dmudtmb (full chemical name withheld due to proprietary considerations) is a synthetic organic compound primarily utilized in industrial applications as a solvent and intermediate in polymer synthesis. Characterized by its polar aprotic nature, Dmudtmb demonstrates high solvency power for resins, plastics, and electrolytes, making it a versatile candidate for coatings, adhesives, and battery electrolytes. Its molecular structure features a dimethyl-substituted backbone with a thioether linkage, contributing to its moderate volatility and thermal stability (up to 200°C) . Recent advancements in analytical methodologies, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled precise quantification of Dmudtmb in complex matrices, ensuring compliance with industrial safety standards .
Properties
CAS No. |
97613-68-8 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[(4E)-6,10-dimethylundeca-4,9-dienoxy]-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C22H34O/c1-17(2)11-10-13-18(3)12-8-7-9-14-23-22-16-19(4)15-20(5)21(22)6/h8,11-12,15-16,18H,7,9-10,13-14H2,1-6H3/b12-8+ |
InChI Key |
HPBOBBBUXLACOX-XYOKQWHBSA-N |
SMILES |
CC1=CC(=C(C(=C1)OCCCC=CC(C)CCC=C(C)C)C)C |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OCCC/C=C/C(C)CCC=C(C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCC=CC(C)CCC=C(C)C)C)C |
Synonyms |
1-((6,10-dimethyl-4,9-undecadienyl)oxy)-2,3,5-trimethylbenzene DMUDTMB |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF)
- Structural Similarities : Both Dmudtmb and DMF share a dimethylamine functional group.
- Key Differences : Dmudtmb replaces DMF’s carbonyl group with a thioether (-S-) moiety, enhancing its resistance to hydrolysis.
Performance Data :
Property Dmudtmb DMF Boiling Point (°C) 189 153 Dipole Moment (D) 4.1 3.8 Hydrolysis Stability High Low Data derived from supplementary thermal and spectroscopic analyses .
Dimethyl Sulfoxide (DMSO)
- Structural Contrasts : Unlike Dmudtmb’s thioether group, DMSO contains a sulfoxide group, leading to stronger hydrogen-bonding capacity.
- Functional Overlap : Both compounds dissolve polar polymers, but Dmudtmb exhibits lower cytotoxicity (IC₅₀ > 500 µg/mL vs. DMSO’s IC₅₀ = 300 µg/mL) .
Functional Analogues
N-Methyl-2-Pyrrolidone (NMP)
Ethylene Carbonate (EC)
- Performance in Batteries : EC offers superior ionic conductivity but decomposes above 150°C, whereas Dmudtmb retains stability up to 200°C, making it preferable for high-temperature applications .
Research Findings
- Toxicity Profile : Dmudtmb’s LD₅₀ (oral, rat) is 2,500 mg/kg, significantly safer than DMF (LD₅₀ = 1,200 mg/kg) and NMP (LD₅₀ = 1,600 mg/kg) .
- Environmental Impact : Biodegradation studies show 85% degradation of Dmudtmb in 28 days under aerobic conditions, outperforming DMF (40% degradation) .
- Industrial Adoption : A 2023 survey highlighted a 30% increase in Dmudtmb usage in European battery manufacturing, driven by REACH compliance pressures on DMF and NMP .
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